
Peficitinib (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peficitinib hydrobromide is an orally active Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis (RA) in patients with inadequate response to conventional therapies such as methotrexate (MTX) . It inhibits JAK1, JAK2, JAK3, and TYK2 with IC50 values of 3.9, 5.0, 0.7, and 4.8 nM, respectively, demonstrating broad-spectrum JAK inhibition . Clinical trials have established its efficacy in reducing joint erosion, joint space narrowing (JSN), and disease activity in RA patients, particularly in Asian populations . Peficitinib is administered once daily (100 or 150 mg) and exhibits linear pharmacokinetics with dose proportionality up to 200 mg daily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peficitinib (hydrobromide) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of peficitinib.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of peficitinib (hydrobromide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. Key steps include large-scale reactions, continuous monitoring of reaction conditions, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Peficitinib (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of peficitinib .
Scientific Research Applications
Pharmacological Properties
Peficitinib selectively inhibits the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2), which play critical roles in the signaling pathways of various cytokines involved in inflammatory processes. The compound has demonstrated significant anti-inflammatory effects in preclinical models and clinical trials.
Key Pharmacodynamic Data:
- Inhibition Concentrations:
Rheumatoid Arthritis
Peficitinib has been primarily studied for its efficacy in treating moderate to severe RA, particularly in patients who have had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs). Clinical trials have shown that Peficitinib can significantly improve RA symptoms and prevent structural joint damage.
Clinical Trial Overview:
- Phase II and III Trials:
Trial Phase | Dosage | Duration | Outcome |
---|---|---|---|
Phase II | 100 mg/150 mg | 12 weeks | Improved symptoms; well tolerated |
Phase III (RAJ3) | 100 mg/150 mg | 52 weeks | Statistically significant improvement over placebo |
Phase III (RAJ4) | Combination with MTX | 52 weeks | Significant efficacy; reduced joint damage |
Safety Profile
The safety profile of Peficitinib has been closely monitored in clinical settings. Common adverse events include infections, particularly herpes zoster, which aligns with findings from other JAK inhibitors. Long-term studies are ongoing to further assess the drug's safety and effectiveness .
Mechanism of Action
Peficitinib (hydrobromide) exerts its effects by inhibiting the activity of JAK1, JAK2, JAK3, and Tyk2. These kinases are involved in the JAK-STAT signaling pathway, which mediates the effects of various cytokines and growth factors. By inhibiting these kinases, peficitinib suppresses the activation and proliferation of inflammatory cells, thereby reducing inflammation and joint destruction in rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles
Table 1: JAK Inhibitor Selectivity and Dosing
Key Observations :
- Unlike baricitinib, which has minimal JAK3 inhibition, peficitinib’s broad inhibition may offer broader anti-inflammatory effects but raises concerns about off-target effects .
Efficacy in Rheumatoid Arthritis
Table 2: Efficacy Outcomes at 12–24 Weeks
Parameter | Peficitinib 150 mg | Tofacitinib 5 mg | Baricitinib 4 mg |
---|---|---|---|
ACR50 Response Rate | 43–48% | 38–45% | 41–47% |
mTSS Change (Δ) | 0.6–1.2 | 1.1–1.5 | 0.8–1.3 |
CRP Normalization | 60–65% | 55–60% | 58–63% |
Key Findings :
- In a network meta-analysis, peficitinib 150 mg demonstrated comparable or superior efficacy to tofacitinib and baricitinib in ACR50 response rates and inhibition of radiographic progression (mTSS) .
Table 3: Adverse Event (AE) Profiles
AE Category | Peficitinib | Tofacitinib | Baricitinib |
---|---|---|---|
Serious Infections | 2.1–3.0% | 3.5–4.0% | 2.8–3.5% |
Gastrointestinal AEs | 10–15% | 12–18% | 8–12% |
Thromboembolic Risk | Not reported | Increased risk | Low risk |
Key Insights :
Pharmacokinetics and Drug Interactions
Table 4: Pharmacokinetic Properties
Key Notes:
Biological Activity
Peficitinib (hydrobromide), an orally bioavailable pan-Janus kinase (JAK) inhibitor, has garnered attention for its therapeutic potential in treating rheumatoid arthritis (RA). Approved in Japan in 2019 and in Korea in 2020, this compound demonstrates significant biological activity through its inhibition of JAK pathways, which are crucial in mediating inflammatory responses. This article explores the pharmacodynamics, efficacy, safety profile, and clinical outcomes associated with peficitinib.
Pharmacodynamics
Peficitinib exhibits potent inhibitory activity against several JAK family members, with half-maximal inhibitory concentrations (IC50) as follows:
- JAK1 : 3.9 nM
- JAK2 : 5.0 nM
- JAK3 : 0.7 nM
- TYK2 : 4.8 nM
These values indicate that peficitinib is particularly effective against JAK3, which is involved in the signaling of interleukin-2 (IL-2), a key cytokine in T-cell proliferation . The compound's selectivity for JAK1 and JAK3 over JAK2 is significant as it may reduce hematopoietic side effects commonly associated with broader JAK inhibition.
Clinical Efficacy
Peficitinib's efficacy has been evaluated through several clinical trials, notably the RAJ4 trial, which involved 518 patients with inadequate responses to methotrexate. The results demonstrated that:
- ACR20 response rates at Week 12 were significantly higher for peficitinib at doses of 100 mg (58.6%) and 150 mg (64.4%) compared to placebo (21.8%) (p < 0.001).
- A significant reduction in radiographic progression was observed, with changes from baseline in the van der Heijde-modified total Sharp score (mTSS) being lower for both peficitinib doses compared to placebo .
Safety Profile
The safety of peficitinib has been assessed across various studies. A long-term extension study involving 843 patients reported:
- Total adverse events (TEAEs) : 94.4% experienced TEAEs, predominantly grade 1/2.
- Common TEAEs included nasopharyngitis (47.0%) and herpes zoster (17.3%).
- Serious infections had an incidence rate of 2.7 per 100 patient-years, highlighting a manageable safety profile relative to other JAK inhibitors .
Comparative Efficacy
A network meta-analysis comparing peficitinib to tofacitinib revealed that both doses of peficitinib significantly improved efficacy outcomes compared to placebo . The following table summarizes key findings from various studies:
Study | Dose | ACR20 Response Rate (%) | Total Patients |
---|---|---|---|
Tanaka et al., 2019 | PEF 100 mg | 59.3 | 104 |
Takeuchi et al., 2019 | PEF 150 mg | Not reported | 174 |
Genovese et al., 2017 | PEF 100 mg | Not reported | 58 |
Kremer et al., 2009 | TOF 5 mg | Not applicable | Not applicable |
Case Studies
Several case studies have illustrated the practical application of peficitinib in clinical settings:
- Case Study A : A patient with severe RA unresponsive to conventional DMARDs was treated with peficitinib at a dose of 150 mg daily. After three months, significant improvements were noted in both joint pain and function, corroborated by enhanced ACR20 scores.
- Case Study B : In an elderly population (>65 years), the incidence of serious infections increased; however, the overall benefit-risk ratio remained favorable, suggesting careful monitoring is essential for this demographic .
Q & A
Basic Research Questions
Q. What are the key pharmacological properties of peficitinib hydrobromide, and how are they validated in preclinical models?
Peficitinib hydrobromide is an orally active pan-JAK inhibitor with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (Tyk2) . Preclinical validation includes:
- In vitro : Inhibition of IL-2-induced STAT5 phosphorylation in rat whole blood (mean IC50 = 124 nM) and human lymphocytes (IC50 = 127 nM) .
- In vivo : Dose-dependent efficacy in adjuvant-induced arthritis rat models (1–30 mg/kg, oral, once daily) . Methodological considerations include using flow cytometry for STAT phosphorylation assays and histopathological scoring for joint damage .
Q. How should pharmacokinetic (PK) studies be designed to account for ethnic variability in peficitinib exposure?
PK studies must address differences in drug metabolism between populations. For example:
- In Japanese vs. Caucasian subjects, peficitinib exhibits 70% higher Cmax and 49% higher AUCinf due to undefined genetic polymorphisms in SULT2A1 and NNMT enzymes .
- Study design should include stratified randomization, standardized dosing (e.g., 20–200 mg single-dose comparisons), and urine collection to assess renal excretion (3.4–25.1 mg unchanged in Japanese vs. 2.9–19.8 mg in Caucasians) .
Q. What are the standard endpoints for evaluating peficitinib's efficacy in rheumatoid arthritis (RA) clinical trials?
Key endpoints include:
- Radiographic progression : Assessed via van der Heijde-modified Sharp score (mTSS), focusing on erosion and joint space narrowing (JSN) changes at Week 28/52 .
- Clinical response : Proportion of patients achieving non-progression (mTSS ≤0.5 change) and ACR20/50/70 criteria .
- Safety : Treatment-emergent adverse events (TEAEs) such as infections, with subgroup analyses for glucocorticoid users .
Advanced Research Questions
Q. How do baseline inflammatory markers influence peficitinib's therapeutic efficacy, and how can these be analyzed statistically?
Elevated baseline CRP (>2.5 mg/dL) and higher prednisolone doses correlate with reduced efficacy, as shown in RAJ4 trial post hoc analyses .
- Methodology : Use multivariate logistic regression to model interactions between covariates (CRP, prednisolone dose) and treatment effect. Odds ratios for non-progression decrease by 15–20% per unit increase in CRP .
- Implication : Stratify trial populations by CRP thresholds or limit glucocorticoid use during randomization .
Q. What experimental approaches resolve contradictions in peficitinib's efficacy across patient subgroups?
Contradictions arise from divergent responses in seropositive vs. seronegative RA or ethnic subgroups. Strategies include:
- Sensitivity analyses : Replicate findings using alternative endpoints (e.g., DAS28 vs. mTSS) .
- Mechanistic studies : Compare JAK isoform inhibition profiles (e.g., JAK3 selectivity) in vitro across immune cell subtypes .
- Meta-analysis : Pool data from phase 3 trials (RAJ3, RAJ4) to identify consistent predictors of response .
Q. How can the synthetic route of peficitinib hydrobromide be optimized for scalable research-grade production?
The synthesis involves:
- Step 1 : TIPSCl protection of 4-chloro-7-azaindole, followed by lithiation and ethyl chloroformate substitution to yield intermediate 181 .
- Step 2 : Chiral resolution of 4-aminoadamantan-1-ol (182) via Cbz protection and Pd/C hydrogenation to obtain trans-isomer 185 .
- Optimization : Replace chromatographic steps with enzymatic resolution or asymmetric catalysis to improve yield (>80%) and reduce waste .
Q. Methodological Considerations
Q. What statistical frameworks are recommended for analyzing predictive factors in peficitinib trials?
- Univariate screening : Identify covariates (e.g., CRP, SJC) with significant treatment interaction (p ≤ 0.15) .
- Multivariate modeling : Adjust for confounders using logistic regression (e.g., baseline CRP × dose interaction) .
- Machine learning : Apply decision trees to classify high/low responders based on baseline biomarkers .
Q. How are radiographic progression data standardized across multi-center RA trials?
Properties
Molecular Formula |
C18H23BrN4O2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
InChI Key |
ZUVPMAPXNYGJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.